Dexlansoprazole is the (R)-enantiomer of lansoprazole, a proton pump inhibitor (PPI) commonly used in the treatment of gastrointestinal disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Unlike lansoprazole, which is a racemic mixture of (R)- and (S)-enantiomers, dexlansoprazole is marketed as a single enantiomer, allowing for more targeted pharmacological activity. [, , , ] It is primarily investigated for its potential in managing acid-related disorders, particularly gastroesophageal reflux disease (GERD). [, , , , , ]
The synthesis of dexlansoprazole typically involves a multi-step process. One approach involves the asymmetric oxidation of a thioether precursor using a chiral catalyst. [] The specific conditions, including the choice of solvent, catalyst, and reaction temperature, can significantly influence yield and enantiomeric purity. Another method utilizes a condensation reaction followed by asymmetric oxidation. [] This method focuses on achieving high yields and minimizing the need for complex purification steps, making it suitable for large-scale production.
Dexlansoprazole, like other PPIs, undergoes acid-catalyzed conversion in the acidic environment of the parietal cell canaliculi. [] This reaction generates a reactive thiophilic sulfonamide cation, which subsequently forms a covalent bond with cysteine residues within the proton pump (H+/K+-ATPase). [] This irreversible binding inhibits the pump's activity, effectively suppressing gastric acid secretion.
Dexlansoprazole exerts its pharmacological effect by irreversibly inhibiting the proton pump (H+/K+-ATPase) located in the parietal cells of the gastric mucosa. [, , ] This enzyme plays a crucial role in the final step of gastric acid secretion. By blocking its activity, dexlansoprazole effectively reduces the amount of acid produced by the stomach. This mechanism underlies its therapeutic benefit in managing acid-related disorders.
Dexlansoprazole is formulated as a modified-release capsule or orally disintegrating tablet to deliver the drug effectively. [, , , ] The dual delayed-release formulation ensures two distinct peaks in plasma concentration, prolonging its pharmacological action. [, , , , , , , ] Its solubility, stability in various physiological conditions, and permeability across biological membranes are crucial factors influencing its bioavailability and distribution within the body.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6